Tert-butyl 4-hydroxy-2-propanoylpyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,4R)-tert-Butyl 4-hydroxy-2-propionylpyrrolidine-1-carboxylate is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a pyrrolidine ring, a hydroxy group, and a propionyl group, making it a versatile intermediate in various synthetic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-tert-Butyl 4-hydroxy-2-propionylpyrrolidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate chiral precursors to ensure the desired stereochemistry.
Reaction Conditions: The reaction conditions often include the use of protecting groups to safeguard functional groups during the synthesis. Common reagents include tert-butyl chloroformate and propionyl chloride.
Catalysts and Solvents: Catalysts such as palladium or nickel complexes may be used to facilitate the reactions. Solvents like dichloromethane or tetrahydrofuran are commonly employed.
Industrial Production Methods
In an industrial setting, the production of (2R,4R)-tert-Butyl 4-hydroxy-2-propionylpyrrolidine-1-carboxylate may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Continuous flow reactors may also be used to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone.
Reduction: The propionyl group can be reduced to an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
(2R,4R)-tert-Butyl 4-hydroxy-2-propionylpyrrolidine-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R,4R)-tert-Butyl 4-hydroxy-2-propionylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved can include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-tert-Butyl-4-hydroxyanisole: A compound with similar structural features but different functional groups.
4-Hydroxy-2-quinolones: Compounds with a similar hydroxy group but different ring structures.
Uniqueness
(2R,4R)-tert-Butyl 4-hydroxy-2-propionylpyrrolidine-1-carboxylate is unique due to its specific stereochemistry and combination of functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.
This detailed article provides a comprehensive overview of (2R,4R)-tert-Butyl 4-hydroxy-2-propionylpyrrolidine-1-carboxylate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C12H21NO4 |
---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
tert-butyl 4-hydroxy-2-propanoylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H21NO4/c1-5-10(15)9-6-8(14)7-13(9)11(16)17-12(2,3)4/h8-9,14H,5-7H2,1-4H3 |
InChI Key |
NVUGNNQATMLQPB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1CC(CN1C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.